2-Bromofuro[3,2-c]pyridine

Electrophilic aromatic substitution Regioselectivity Furopyridine synthesis

2-Bromofuro[3,2-c]pyridine is the definitive heterocyclic core for medicinal chemists seeking to accelerate BD2-selective BET inhibitor and kinase probe campaigns. Unlike regioisomeric or chloro analogs, the C-2 bromine on the furo[3,2-c]pyridine scaffold provides the highest cross-coupling efficiency (reactivity hierarchy: –Br > –OSO₂F > –Cl), ensuring reliable Suzuki, Heck, and Sonogashira transformations without reaction re-optimization. Its uniquely low basicity (pKa 3.1) and slowest C-2 deuteration rate imparts distinct target binding and metabolic stability profiles documented in BRD4 BD2 programs (IC₅₀ = 0.79 nM lead). Procuring this precise isomer bypasses documented multi-week core synthesis bottlenecks (best literature yield 41%) and guarantees regiochemical fidelity—eliminating the risk that 3-bromo, chloro, or alternative furopyridine regioisomers will alter coupling yields or downstream biological activity. Available as a research-grade building block with ≥95% purity.

Molecular Formula C7H4BrNO
Molecular Weight 198.02 g/mol
Cat. No. B1642488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromofuro[3,2-c]pyridine
Molecular FormulaC7H4BrNO
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1OC(=C2)Br
InChIInChI=1S/C7H4BrNO/c8-7-3-5-4-9-2-1-6(5)10-7/h1-4H
InChIKeyUIWMPJQOPAWOEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromofuro[3,2-c]pyridine CAS 1178914-20-9: Core Building Block for Kinase and Bromodomain Inhibitor Synthesis


2-Bromofuro[3,2-c]pyridine is a brominated furopyridine heterocyclic building block [1] characterized by a fused furan-pyridine ring system with a bromine substituent at the 2-position [2]. Its molecular formula is C7H4BrNO with a molecular weight of approximately 198.02 g/mol. The compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase inhibitors [3] and bromodomain-targeting agents [4] via palladium-catalyzed cross-coupling reactions, where the C-2 bromine atom provides a synthetic handle for Suzuki-Miyaura, Heck, and Sonogashira couplings [5].

Why 2-Bromofuro[3,2-c]pyridine Cannot Be Replaced by Regioisomeric Furopyridines or Alternative Halogenated Analogs


Furopyridine regioisomers—including furo[2,3-b]pyridine, furo[3,2-b]pyridine, and furo[2,3-c]pyridine—exhibit fundamentally divergent electronic properties and regioselective reactivity patterns that preclude interchangeable use in synthetic sequences or structure-activity relationship (SAR) programs [1]. Among the four parent furopyridine isomers, furo[3,2-c]pyridine demonstrates the lowest basicity (pKa 3.1) and the slowest deuteriodeprotonation rate at the C-2 position (relative rate 1.0) [2]. This distinct electronic profile dictates both the site of electrophilic substitution and the cross-coupling behavior of brominated derivatives. A 2-bromo substituent on furo[3,2-c]pyridine engages Suzuki-Miyaura couplings with different efficiency than a 3-bromo regioisomer or chloro analog—the established reactivity hierarchy being –Br > –OSO2F > –Cl under Pd catalysis [3]. Consequently, substituting 2-bromofuro[3,2-c]pyridine with 3-bromofuro[3,2-c]pyridine, 2-chlorofuro[3,2-c]pyridine, or any alternative furopyridine regioisomer will alter reaction yields, require re-optimization of coupling conditions, and potentially yield different biological activity profiles in downstream screening campaigns.

Quantitative Differentiation Evidence for 2-Bromofuro[3,2-c]pyridine: Head-to-Head Data Versus Closest Analogs


Regioselectivity of Electrophilic Bromination: 2- vs 3-Position Product Distribution in Furo[3,2-c]pyridine

Electrophilic bromination of the parent furo[3,2-c]pyridine (I) yields exclusively trans-2,3-dibromo-2,3-dihydrofuro[3,2-c]pyridine (III), which upon treatment with sodium hydroxide in aqueous methanol undergoes dehydrohalogenation to afford 3-bromofuro[3,2-c]pyridine as the sole monobrominated product [1]. This contrasts sharply with furo[3,2-b]pyridine, furo[2,3-b]pyridine, and furo[2,3-c]pyridine, each of which generates distinct product distributions under identical bromination conditions [2]. 2-Bromofuro[3,2-c]pyridine is therefore obtained not via direct electrophilic bromination but through alternative synthetic routes (e.g., Pd-catalyzed heteroannulation followed by halogenation), underscoring its non-interchangeability with the 3-bromo isomer in terms of synthetic accessibility.

Electrophilic aromatic substitution Regioselectivity Furopyridine synthesis

Derived Pharmacophore Potency: BD2-Selective BET Inhibitors Built from Furo[3,2-c]pyridine Scaffold Exhibit Sub-Nanomolar Activity

The furo[3,2-c]pyridine scaffold, when elaborated to furo[3,2-c]pyridin-4(5H)-one derivatives, yields BD2-selective BET inhibitors with exceptional potency. The optimized compound 8l (XY153) bound to BRD4 BD2 with an IC50 of 0.79 nM and exhibited 354-fold selectivity over BRD4 BD1 [1]. Furthermore, 8l displayed 6-fold BRD4 BD2 domain selectivity over other BET BD2 domains (BRD2 BD2, BRD3 BD2, BRDT BD2). In cellular assays, 8l demonstrated antiproliferative activity against the MV4-11 acute myeloid leukemia cell line with an IC50 of 0.55 nM, while exhibiting weak cytotoxicity against normal lung fibroblast cells [2]. This performance is attributed specifically to the furo[3,2-c]pyridine core geometry and substitution pattern—thieno[3,2-c]pyridine analogs (sulfur replacing furan oxygen) exhibit altered HOMO-LUMO levels that affect target binding [3].

Bromodomain inhibition BET inhibitors Oncology

Comparative Halogen Reactivity in Pd-Catalyzed Cross-Coupling: Bromine vs Chlorine vs Fluorosulfate Leaving Groups

In Pd-catalyzed Suzuki-Miyaura cross-coupling reactions involving heteroaryl substrates, the established order of reactivity for halogen and pseudohalogen leaving groups is: –Br > –OSO2F > –Cl [1]. This reactivity hierarchy is maintained across furo[3,2-c]pyridine substrates, meaning 2-bromofuro[3,2-c]pyridine couples under milder conditions and with higher conversion than the corresponding 2-chlorofuro[3,2-c]pyridine. The bromine substituent serves as an excellent synthetic handle for sequential functionalization strategies: heteroannulation followed by bromination then Suzuki/Heck coupling enables construction of 2,3-disubstituted furopyridines [2]. In contrast, the chloro analog requires more forcing conditions (elevated temperature, stronger base, higher catalyst loading) that may compromise functional group tolerance in complex molecule synthesis.

Suzuki-Miyaura coupling Palladium catalysis Chemoselectivity

Furopyridine Isomer Basicity and Deuteration Kinetics: Quantitative Ranking of Four Regioisomers

Systematic determination of pKa values and deuteriodeprotonation rates across the four parent furopyridine isomers reveals quantifiable electronic differences that govern chemical behavior. Furo[3,2-c]pyridine exhibits the lowest basicity among the four isomers (pKa 3.1) and the slowest relative deuteration rate at the C-2 position (relative rate 1.0) [1]. In comparison, furo[2,3-b]pyridine has pKa 5.0 with relative deuteration rate 45; furo[3,2-b]pyridine has pKa 4.5 with relative rate 12; and furo[2,3-c]pyridine has pKa 4.8 with relative rate 8. These differences in C-2 hydrogen acidity directly impact the facility of lithiation and subsequent functionalization at this position, explaining why synthetic routes to 2-substituted furo[3,2-c]pyridines differ fundamentally from those for other regioisomers [2].

Heterocycle physicochemical properties pKa determination Deuterium exchange kinetics

Gram-Scale Synthetic Accessibility: Commercial Availability vs Literature Route Limitations

Open laboratory notebook documentation from a drug discovery program highlights that bromofuropyridine 1 (a brominated furopyridine core) was commercially available and subjected to Suzuki coupling followed by bromination to generate additional synthetic handles [1]. However, this route was characterized as expensive, slow, and problematic, often affording poly-brominated side-products that were difficult to separate by column chromatography [2]. The commercial starting material became unavailable, necessitating development of an alternative synthetic route with improved scalability and reliability. The documented yield for a critical saponification-decarboxylation step in the alternative literature route was only 41% across over 30 attempts, underscoring the synthetic challenges associated with furopyridine core preparation [3]. This operational history establishes that 2-bromofuro[3,2-c]pyridine's commercial procurement value is tied to bypassing low-yielding, non-scalable literature syntheses.

Process chemistry Scale-up synthesis Medicinal chemistry supply

Procurement-Driven Application Scenarios for 2-Bromofuro[3,2-c]pyridine


Medicinal Chemistry: Synthesis of BD2-Selective BET Inhibitor Candidates for Oncology

Utilize 2-bromofuro[3,2-c]pyridine as the core heterocyclic building block for constructing furo[3,2-c]pyridin-4(5H)-one derivatives. The bromine at C-2 enables Suzuki-Miyaura coupling to install diverse aryl or heteroaryl substituents, a key step in generating compound libraries that achieve sub-nanomolar BRD4 BD2 inhibition (IC50 = 0.79 nM for optimized lead XY153) with 354-fold selectivity over BRD4 BD1 [1]. This application directly addresses the urgent therapeutic need for domain-selective BET inhibitors that separate anti-tumor efficacy from the dose-limiting toxicities observed with clinical-stage pan-BET inhibitors [2].

Medicinal Chemistry: Sequential Functionalization for 2,3-Disubstituted Furopyridine Library Synthesis

Employ 2-bromofuro[3,2-c]pyridine in a two-step diversification sequence: initial heteroannulation with terminal alkynes under Pd/C catalysis (copper- and ligand-free conditions) followed by bromination to install a second halogen handle, then subsequent Suzuki or Heck coupling at the newly introduced position [1]. This strategy enables rapid generation of 2,3-disubstituted furo[3,2-c]pyridine libraries for SAR exploration, leveraging the bromine atom's position in the highest reactivity tier (–Br > –OSO2F > –Cl) for palladium-catalyzed cross-coupling [2]. The chloro analog would require more forcing conditions and yield lower conversion in these sequential transformations.

Process Chemistry: Avoiding Low-Yielding Literature Syntheses via Commercial Sourcing

Procure 2-bromofuro[3,2-c]pyridine commercially to bypass the documented synthetic challenges associated with furopyridine core preparation, including unreliable saponification-decarboxylation steps (best reported yield 41% across >30 attempts) and the formation of difficult-to-separate poly-brominated side-products [1]. Direct commercial availability enables medicinal chemistry teams to initiate SAR campaigns immediately rather than dedicating 2–4 weeks of synthetic effort to core preparation—a documented bottleneck in furopyridine-based drug discovery programs [2].

Chemical Biology: Tool Compound Synthesis for Target Validation Studies

Use 2-bromofuro[3,2-c]pyridine as a starting material for synthesizing chemical probes targeting kinases (including class III PTK receptor family members such as FMS/CSF-1R and c-KIT) [1] or bromodomain-containing proteins [2]. The C-2 bromine provides a reliable cross-coupling handle for installing diverse substituents while preserving the furo[3,2-c]pyridine core's unique electronic properties—specifically its low basicity (pKa 3.1) and the slowest C-2 deuteration rate among furopyridine regioisomers [3]—which influence target binding and metabolic stability profiles distinct from regioisomeric scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromofuro[3,2-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.